molecular formula C19H20N4O4 B10944831 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10944831
M. Wt: 368.4 g/mol
InChI Key: JMXYNIIVQYHMGM-UHFFFAOYSA-N
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Description

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine to form the Schiff base intermediate. This intermediate is then reacted with a furan-containing amine and a pyrazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyrazole rings, along with the dimethoxyphenyl group, provides a versatile scaffold for further modification and application in various fields .

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-[(2,5-dimethoxyphenyl)methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H20N4O4/c1-23-18(19(24)21-11-15-5-4-8-27-15)16(12-22-23)20-10-13-9-14(25-2)6-7-17(13)26-3/h4-10,12H,11H2,1-3H3,(H,21,24)

InChI Key

JMXYNIIVQYHMGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=CO3

Origin of Product

United States

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